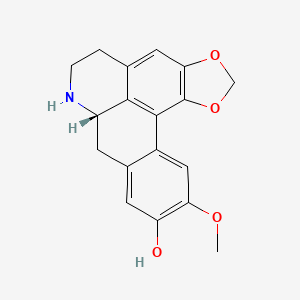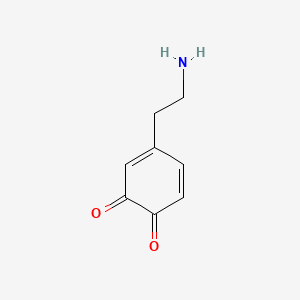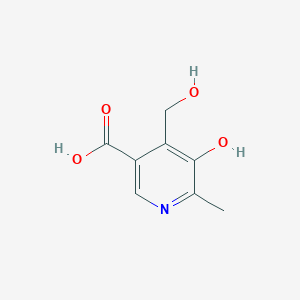
5-吡哆酸
描述
5-Pyridoxic acid (5PA), also known as pyridoxine acid, is a metabolite of vitamin B6. It is a small molecule that is involved in many biochemical processes in the body. In recent years, 5PA has gained attention due to its potential therapeutic applications in various diseases.
科学研究应用
Role in Vitamin B6 Metabolism
5-Pyridoxic acid is a catabolic product of Vitamin B6 . Vitamin B6 is a generic term that comprises six interconvertible pyridine compounds, including pyridoxine (PN), pyridoxamine (PM), pyridoxal (PL) and their 5′-phosphorylated forms . These compounds are essential nutrients for all living organisms, but only microorganisms and plants can carry out de novo synthesis of this vitamin .
Indicator of Vitamin B6 Intake
The presence of 5-Pyridoxic acid has been discovered in human individuals under consumption of high amounts of Vitamin B6 . This suggests that 5-Pyridoxic acid could potentially be used as an indicator of Vitamin B6 intake.
Involvement in Enzymatic Reactions
Pyridoxal 5′-phosphate (PLP), one of the compounds of Vitamin B6, serves as a cofactor for more than 140 enzymatic reactions, mainly associated with synthesis, degradation and interconversion of amino acids and neurotransmitter metabolism . As a catabolic product of Vitamin B6, 5-Pyridoxic acid might indirectly be involved in these enzymatic reactions.
Role in Neurotransmitter Synthesis
PLP is required as a coenzyme for the synthesis of several neurotransmitters including D-serine, D-aspartate, L-glutamate, glycine, γ-aminobutyric acid (GABA), serotonin, epinephrine, norepinephrine, histamine and dopamine . Given its connection to Vitamin B6, 5-Pyridoxic acid could potentially play a role in neurotransmitter synthesis.
Association with Neuropathies
Conditions leading to increase in PLP levels, such as genetic and dietary conditions, are known to cause motor and sensory neuropathies . As 5-Pyridoxic acid is related to Vitamin B6 metabolism, it might be associated with these neuropathies.
Implication in Epileptic Encephalopathies
Deficiency of PLP in the cell is implicated in several diseases, the most notable example of which are the Vitamin B6-dependent epileptic encephalopathies . Given its role in Vitamin B6 metabolism, 5-Pyridoxic acid could potentially be implicated in these conditions.
Association with Colorectal Cancer Risk
A study found that serum PLP and the sum of PLP and PL were inversely associated with colorectal cancer risk, while PAr (the ratio of 4-pyridoxic acid over the sum of PLP and PL) was positively associated with colorectal cancer risk . This suggests a potential role of 5-Pyridoxic acid in colorectal cancer risk.
Potential Role in Inflammation and Oxidative Stress
The positive association of PAr with colorectal cancer risk suggested the potential role of inflammation and oxidative stress in colorectal carcinogenesis . As 5-Pyridoxic acid is part of the PAr ratio, it might be involved in inflammation and oxidative stress.
未来方向
: Xu, J., Clare, C. E., Brassington, A. H., Sinclair, K. D., & Barrett, D. A. (2020). Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 1136, 121884. Read more
作用机制
Target of Action
5-Pyridoxic acid, also known as Pyridoxal 5’-phosphate (PLP), is the active form of vitamin B6 . It serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It plays a pivotal role in biochemical processes including transamination, decarboxylation, and glycogen phosphorylase activity .
Mode of Action
5-Pyridoxic acid is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It is involved in the metabolism of proteins, lipids, and carbohydrates, and in processes essential for the synthesis or metabolism of hemoglobin, neurotransmitters, nucleic acids, one-carbon units, immunomodulatory metabolites .
Biochemical Pathways
5-Pyridoxic acid affects various biochemical pathways. It serves as a cofactor for more than 140 enzymatic reactions, mainly associated with synthesis, degradation, and interconversion of amino acids and neurotransmitter metabolism . PLP-dependent enzymes are also involved in various physiological processes, including biologically active amine biosynthesis, lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways .
Pharmacokinetics
The absorption of 5-Pyridoxic acid involves its dephosphorylation catalyzed by a membrane-bound alkaline phosphatase . Those products and nonphosphorylated forms in the digestive tract are absorbed by diffusion, which is driven by trapping of the vitamin as 5′-phosphates through the action of phosphorylation (by a pyridoxal kinase) in the jejunal mucosa . Pyridoxine is mainly metabolized to 4-pyridoxic acid, an inactive compound, formed by the action of hepatic aldehyde oxidase on free pyridoxal .
Result of Action
5-Pyridoxic acid plays a critical role in both the innate and adaptive immune responses . A variety of disease conditions have repeatedly been found to be associated with low levels of plasma PLP, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), cardiovascular disease, deep vein thrombosis, diabetes, and cancer . An inverse relationship has been found between the inflammatory marker C-reactive protein (CRP) and plasma PLP status .
Action Environment
The action of 5-Pyridoxic acid can be influenced by environmental factors. For instance, most of the extemporaneously prepared liquids from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . A key photodegradation product of PLP in water was confirmed as 4-pyridoxic acid 5′-phosphate (PAP) . Therefore, proper storage of aqueous PLP is crucial for maintaining its stability and efficacy .
属性
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZTVPVXKYQRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177128 | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524-07-2 | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridoxic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PYRIDOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF4ZG9Z7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

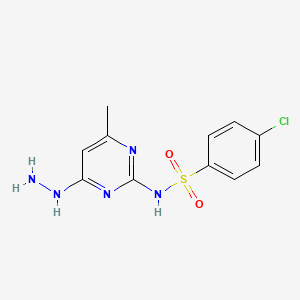
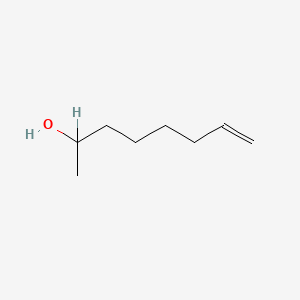
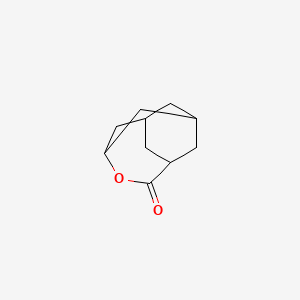

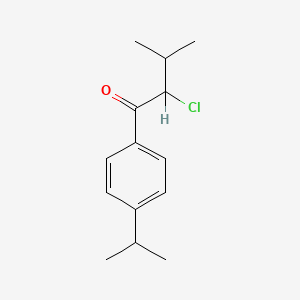

![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)

